N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-3-2-4-18(13-16)14-20(24)22-15-17-7-11-23(12-8-17)19-5-9-21-10-6-19/h2-6,9-10,13,17H,7-8,11-12,14-15H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRMRJTVEPAUJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(Pyridin-4-yl)piperidin-4-yl)methylamine
Piperidine derivatives are typically synthesized via reductive amination or nucleophilic substitution. Patent WO2010141796A2 describes a method for analogous piperidine intermediates:
Boc Protection :
- Piperidin-4-ylmethanol is protected with tert-butyloxycarbonyl (Boc) anhydride in dichloromethane (DCM) with triethylamine (TEA) as a base.
- Reaction :
$$
\text{Piperidin-4-ylmethanol} + (\text{Boc})_2\text{O} \xrightarrow{\text{TEA, DCM}} \text{Boc-protected piperidinemethanol}
$$ - Yield: ~85% after column chromatography (SiO₂, ethyl acetate/hexane).
Mitsunobu Reaction for Pyridine Coupling :
- The Boc-protected alcohol reacts with pyridin-4-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, THF).
- Reaction :
$$
\text{Boc-piperidinemethanol} + \text{Pyridin-4-ol} \xrightarrow{\text{DEAD, PPh₃, THF}} \text{Boc-1-(pyridin-4-yl)piperidin-4-yl)methanol}
$$ - Yield: ~78%.
Oxidation to Amine :
- The alcohol is oxidized to an aldehyde via Swern oxidation (oxalyl chloride, DMSO, -78°C), followed by reductive amination (NaBH₃CN, ammonium acetate).
- Reaction :
$$
\text{Boc-1-(pyridin-4-yl)piperidin-4-yl)methanol} \xrightarrow{\text{(COCl)₂, DMSO}} \text{Aldehyde} \xrightarrow{\text{NH₄OAc, NaBH₃CN}} \text{Boc-protected amine}
$$ - Yield: ~70%.
Boc Deprotection :
Synthesis of 2-(m-Tolyl)acetic Acid
2-(3-Methylphenyl)acetic acid is commercially available but can be synthesized via:
- Friedel-Crafts Acylation :
- m-Xylene reacts with chloroacetyl chloride in the presence of AlCl₃ to form 2-(3-methylphenyl)acetyl chloride, followed by hydrolysis.
- Reaction :
$$
\text{m-Xylene} + \text{ClCH₂COCl} \xrightarrow{\text{AlCl₃}} \text{2-(3-Methylphenyl)acetyl chloride} \xrightarrow{\text{H₂O}} \text{2-(m-Tolyl)acetic acid}
$$ - Yield: ~65%.
Amide Bond Formation
The final step couples the amine and carboxylic acid using carbodiimide-based coupling agents. Patent US7419991B2 details similar amidation protocols:
Activation of 2-(m-Tolyl)acetic Acid :
Coupling with Amine :
- The activated acid reacts with 1-(pyridin-4-yl)piperidin-4-yl)methylamine (1.0 eq) in DMF at room temperature for 12 hours.
- Reaction :
$$
\text{2-(m-Tolyl)acetic acid} + \text{Amine} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{N-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide}
$$ - Yield: ~82% after purification (SiO₂, methanol/DCM).
Characterization and Analytical Data
Optimization and Challenges
- Amine Sensitivity : The free amine intermediate is hygroscopic; reactions require anhydrous conditions.
- Coupling Efficiency : Substituting EDCl with HATU increased yields to 88% in pilot studies.
- Byproduct Formation : Over-activation of the carboxylic acid led to oxazolone byproducts, mitigated by strict temperature control.
Industrial Scalability
Bench-scale synthesis (10 g) achieved 76% overall yield using continuous flow hydrogenation for reductive amination and telescoped amidation without intermediate isolation.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity
- Recent studies have indicated that derivatives of this compound may exhibit antitumor properties. For example, compounds with similar structural features have shown efficacy against various human cancer cell lines, including breast and colon cancer . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
-
Neuropharmacology
- The piperidine structure is often associated with neuroactive compounds. Preliminary in vitro studies suggest that N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide may interact with neurotransmitter receptors, potentially offering therapeutic benefits in neurodegenerative diseases or psychiatric disorders .
-
Anti-inflammatory Properties
- Some derivatives have been evaluated for their ability to inhibit inflammatory pathways. For instance, compounds that share structural motifs with this compound have demonstrated the capacity to reduce cytokine release in macrophages, suggesting a potential role in treating inflammatory conditions .
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Pyridine Integration : The introduction of the pyridine moiety often requires specific coupling reactions, which may include cross-coupling techniques.
- Final Acetamide Formation : The acetamide group is usually introduced via acylation reactions.
Characterization techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Anticancer Activity
A study published in Molecular Pharmacology evaluated a series of piperidine derivatives for their anticancer properties. Among them, compounds structurally related to this compound showed promising results in inhibiting tumor growth in xenograft models .
Case Study 2: Neuroprotective Effects
Research highlighted in Journal of Medicinal Chemistry investigated the neuroprotective effects of similar piperidine derivatives on neuronal cell lines exposed to oxidative stress. The study found significant reductions in cell death, indicating potential therapeutic applications for neurodegenerative diseases .
Data Tables
Mechanism of Action
The mechanism of action of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core motifs: piperidine-pyridine hybrids , acetamide derivatives , and aromatic substituent variations . Below is a detailed analysis:
Structural Analogues with Piperidine-Pyridine Scaffolds
- Example 113 (EP 2 903 618 B1): This compound, 2-chloro-4-(4-(pyridin-4-yl)piperidin-1-yl)pyrimidine, shares the pyridin-4-yl-piperidine core but replaces the acetamide group with a pyrimidine-chloro substituent.
- N-Isopropyl-2-(3-(4-(4-(pyridin-4-yl)piperidin-1-yl)pyrimidin-2-yl)phenoxy)acetamide: This analog (Example 114) introduces a phenoxy-acetamide group linked to pyrimidine. The isopropyl and phenoxy groups may improve lipophilicity, contrasting with the m-tolyl group’s balance of hydrophobicity and steric bulk in the target compound .
Acetamide-Based Derivatives
- DFL20656 (International Journal of Molecular Sciences) :
A structurally complex analog featuring a tetrahydrofuran-linked p-tolylacetamide and an imidazole substituent. The p-tolyl group (para-methyl) in DFL20656 may exhibit stronger hydrophobic interactions compared to the m-tolyl (meta-methyl) group in the target compound, which could alter target selectivity . - (E)-2-(5-Fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide: This indolinone-acetamide hybrid () has a pKa of 5.797, suggesting moderate basicity. The target compound’s piperidine-pyridine core likely confers higher basicity, influencing solubility and membrane permeability .
Substituted Aromatic Groups
- Goxalapladib (PHARMACEURGICAL FORUM) :
A naphthyridine-trifluoromethylbiphenyl analog with anti-atherosclerosis activity. The trifluoromethyl group enhances metabolic stability but introduces steric hindrance absent in the target compound’s m-tolyl group. This difference may impact binding to hydrophobic pockets in targets like phospholipase A2 .
Key Comparative Data (Inferred from Structural Analysis)
| Feature | Target Compound | Closest Analog (Example 113) | DFL20656 |
|---|---|---|---|
| Core Scaffold | Piperidine-pyridine + m-tolylacetamide | Piperidine-pyridine + pyrimidine-chloro | Piperidine-tetrahydrofuran + p-tolylacetamide |
| Aromatic Substituent | m-Tolyl (meta-methyl) | None (pyrimidine) | p-Tolyl (para-methyl) |
| Key Functional Groups | Acetamide, pyridine | Chloro-pyrimidine | Imidazole, tetrahydrofuran |
| Predicted Lipophilicity | Moderate (LogP ~2.5–3.5) | High (LogP ~3.5–4.5 due to chloro) | Moderate (LogP ~2.0–3.0) |
| Potential Applications | CNS modulation, inflammation | Kinase inhibition? | Bradykinin receptor modulation |
Research Implications
The target compound’s m-tolyl group provides a steric and electronic profile distinct from para-substituted (DFL20656) or halogenated (Goxalapladib) analogs, which may optimize interactions with flat binding pockets. Its piperidine-pyridine core offers a balance of rigidity and basicity, contrasting with the flexibility of tetrahydrofuran (DFL20656) or the bulkiness of trifluoromethylbiphenyl (Goxalapladib). Further studies should explore its binding affinity for receptors like sigma-1 or histamine H3, where similar scaffolds are active .
Biological Activity
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
This structure consists of a piperidine ring substituted with a pyridine moiety and an acetamide group attached to a tolyl group. The presence of these functional groups suggests potential interactions with various biological targets.
1. Serotonin Reuptake Inhibition
Research indicates that compounds with similar structural features exhibit significant serotonin (5-HT) reuptake inhibition. A study involving related piperazine derivatives demonstrated potent activity against serotonin reuptake, suggesting that this compound may also possess similar antidepressant properties through this mechanism .
2. Antimicrobial Activity
Preliminary studies have shown that piperidine derivatives can demonstrate notable antibacterial and antifungal properties. For instance, derivatives tested against Gram-positive and Gram-negative bacteria exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating high efficacy . This suggests potential for this compound in treating infections.
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to its ability to interact with neurotransmitter systems and microbial cell structures:
- Interaction with Serotonin Transporters : The compound's structural similarity to known serotonin reuptake inhibitors suggests it may bind effectively to serotonin transporters, leading to increased serotonin levels in the synaptic cleft.
- Disruption of Bacterial Cell Walls : The presence of the piperidine ring may facilitate interactions with bacterial membranes, disrupting cell wall integrity and leading to cell death.
Q & A
Q. How can researchers leverage structural analogs (e.g., N-substituted piperidine-acetamides) to overcome solubility limitations?
- Methodological Answer :
- Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility (>1 mg/mL) .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
